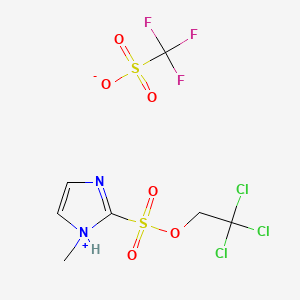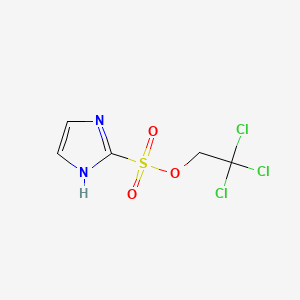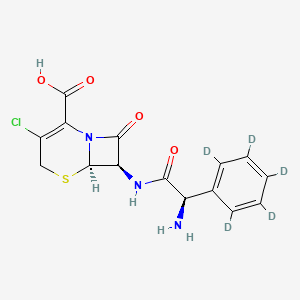
Cefaclor-d5
Vue d'ensemble
Description
Cefaclor-d5 is the deuterium labeled Cefaclor . Cefaclor is an effective antibiotic agent, and specifically binds to penicillin-binding protein 3 (PBP 3) . It is a semisynthetic cephalosporin antibiotic for oral administration .
Molecular Structure Analysis
The chemical formula for Cefaclor is C15H14ClN3O4S•H2O . The molecular weight is 385.82 . The structure of Cefaclor includes a beta-lactam ring, which is common to all cephalosporins .Physical And Chemical Properties Analysis
Cefaclor is well-absorbed after oral administration to fasting subjects . The serum half-life in normal subjects is 0.6 to 0.9 hour . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .Applications De Recherche Scientifique
Efficacy in Treating Infections : Cefaclor has been shown to be effective in treating a range of infections. For example, it yielded satisfactory clinical responses in urinary tract infections, upper respiratory tract infections, otitis media, lower respiratory tract infections, and skin and skin structure infections (Kammer & Short, 1979).
Adverse Reactions in Children : Cefaclor has been associated with serum sickness-like reactions in children characterized by symptoms such as urticarial eruption, pruritus, arthritis, and arthralgias (Hebert, Sigman, & Levy, 1991).
Pharmacokinetics Affected by Food : Studies have shown that food intake can affect the absorption of Cefaclor. The type and quantity of food can influence the maximum concentration of the drug in serum and the time to reach maximum concentration (Oguma, Yamada, Sawaki, & Narita, 1991).
Decomposition and Mineralization by Ionizing Radiation : Research indicates that gamma irradiation can effectively decompose Cefaclor in aqueous solutions. This finding is significant for pharmaceutical wastewater treatments containing antibiotics (Yu, Lee, Lee, Cho, & Chang, 2008).
PK-PD Modelling Against Bacterial Strains : A study combining in vivo pharmacokinetics and in vitro pharmacodynamics showed the effect of Cefaclor against different bacterial strains, providing insights into effective dosing regimens (de la Peña et al., 2004).
Stability and Degradation in Solid State : Detailed analysis of Cefaclor's degradation in the solid state revealed various pathways, including isomerization, decarboxylation, and ring contraction, among others. This is crucial for understanding its shelf-life and storage conditions (Dorman et al., 1997).
Interactions with Renal Transporters : A study on the interactions of Cefaclor with human renal transporters highlighted its involvement with organic anion and peptide transporters, which is essential for understanding its renal excretion and efficacy in urinary tract infections (Li et al., 2006).
Safety And Hazards
Orientations Futures
Cefaclor continues to be used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . Its future use will likely continue to be influenced by the development of bacterial resistance and the development of new antibiotics.
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-IMLLATIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefaclor-d5 | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

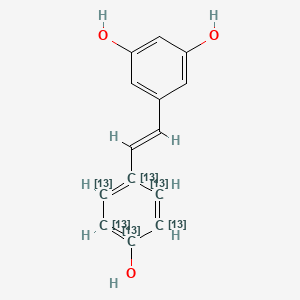
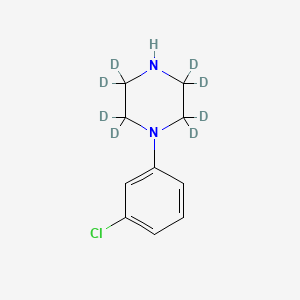

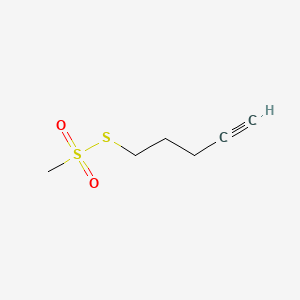
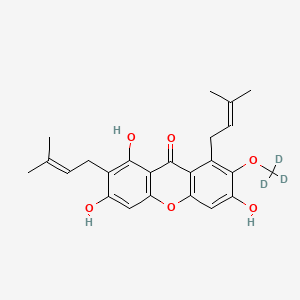

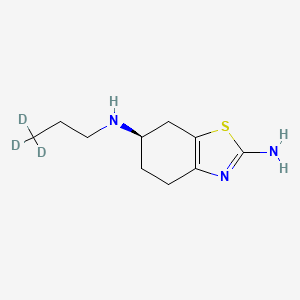
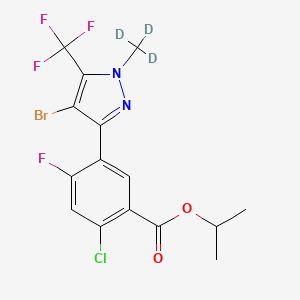
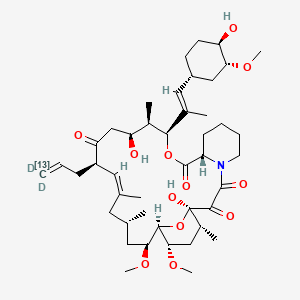
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
